molecular formula C21H26N2O4S B6571192 2-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946291-79-8

2-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Katalognummer: B6571192
CAS-Nummer: 946291-79-8
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: NJGUULZAUWRABL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a sulfonyl-substituted acetamide derivative featuring:

  • A tetrahydroquinoline core fused with a propane-1-sulfonyl group at position 1.
  • A 4-methoxyphenyl moiety attached via an acetamide linker at position 7 of the tetrahydroquinoline ring.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-13-28(25,26)23-12-4-5-17-8-9-18(15-20(17)23)22-21(24)14-16-6-10-19(27-2)11-7-16/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGUULZAUWRABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.

The molecular formula of the compound is C17H21N2O3SC_{17}H_{21}N_{2}O_{3}S, with a molecular weight of approximately 335.43 g/mol . It features a methoxyphenyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

PropertyValue
Molecular Weight335.43 g/mol
SolubilityMiscible with methanol; immiscible with water
LogP4.8
pKa9.54
Storage ConditionsKeep in dark place at room temperature

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways related to cancer and inflammation.
  • Receptor Binding : The tetrahydroquinoline structure may interact with neurotransmitter receptors, potentially influencing neurological pathways and providing therapeutic effects in neurodegenerative diseases.
  • Antioxidant Properties : Some studies suggest that derivatives of methoxyphenyl compounds possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of similar compounds:

  • Antitumor Activity : Compounds structurally related to the target compound have shown significant antitumor activity against various cancer cell lines. For instance, a study demonstrated that tetrahydroquinoline derivatives exhibited IC50 values ranging from 5 to 15 µM against human breast cancer cells (MCF-7) .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of related sulfonamide compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro .

Case Study 1: Anticancer Potential

A recent investigation focused on the anticancer properties of a series of tetrahydroquinoline derivatives, including the compound . The study utilized a sulforhodamine B (SRB) assay to evaluate cytotoxicity against multiple cancer cell lines:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Values : The most active derivative showed an IC50 of approximately 10 µM , indicating potent anticancer activity.

Case Study 2: Neuroprotective Effects

In another study, the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cells:

  • Results : The compound demonstrated a significant reduction in cell death and oxidative markers compared to control groups, suggesting potential use in neurodegenerative conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Table 1: Key Analogs and Their Properties

Compound Name / ID Substituent / Modifications Molecular Formula Molecular Weight Reported Activity Source
Target Compound Propane-1-sulfonyl C₂₃H₂₆N₂O₄S 450.5 (calc.) N/A -
G502-0267 () Thiophene-2-carbonyl C₂₃H₂₂N₂O₃S 406.5 Not specified
Compound 38 () Pyrrolidin-1-ylquinazoline-2-sulfonyl C₂₁H₂₄N₄O₃S 436.5 Anti-cancer (HCT-1, MCF-7, PC-3)
Compound 20a () 4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl C₁₉H₂₀N₄O₃ 376.4 GPR139 agonist
ZINC08993868 () 2,4-Dioxoquinazolin-1-yl C₁₉H₁₅ClFN₃O₃ 403.8 Acetylcholinesterase inhibition
N-Benzyl Derivatives () Varied alkoxy/aryloxy groups C₃₃H₃₉N₃O₅ 569.7 (e.g., 20) Orexin-1 receptor antagonists

Substituent Effects on Pharmacological Activity

a. Sulfonyl vs. Carbonyl Groups
  • The propane-1-sulfonyl group in the target compound contrasts with the thiophene-2-carbonyl group in G502-0265.
  • In , sulfonyl-linked quinazoline derivatives (e.g., Compound 38) demonstrated significant anti-cancer activity (IC₅₀ < 10 µM against MCF-7 and PC-3 cells), suggesting that sulfonyl substituents may optimize interactions with kinase targets .
b. Tetrahydroquinoline Core Modifications
  • The tetrahydroquinoline scaffold is shared with orexin receptor antagonists () and acetylcholinesterase inhibitors (). Modifications at position 1 (e.g., propane-1-sulfonyl vs. benzyl groups in ) influence receptor selectivity. For example, bulkier substituents like propane-1-sulfonyl may reduce blood-brain barrier permeability compared to benzyl derivatives .
c. 4-Methoxyphenyl Acetamide Linker
  • The 4-methoxyphenyl group is a common pharmacophore in acetylcholinesterase inhibitors (e.g., ZINC08993868) and GPR139 agonists (). Methoxy groups enhance lipophilicity and π-π stacking with aromatic residues in enzyme active sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.